3-methoxy-5-(1H-tetrazol-1-yl)aniline
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Overview
Description
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is an organic compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a tetrazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(1H-tetrazol-1-yl)aniline typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated to form 3-methoxy-4-nitroanisole.
Reduction of Nitro Group: The nitro group in 3-methoxy-4-nitroanisole is reduced to form 3-methoxyaniline.
Tetrazole Formation: The aniline derivative undergoes a cyclization reaction with sodium azide and a suitable catalyst to form the tetrazole ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Formation of 3-methoxy-5-(1H-tetrazol-1-yl)benzaldehyde or 3-methoxy-5-(1H-tetrazol-1-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Methoxy-5-(1H-tetrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and metal-organic frameworks, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-5-(1H-tetrazol-1-yl)aniline depends on its specific application:
Pharmaceuticals: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Materials Science: Its structural features allow it to form stable complexes with metals, contributing to the formation of metal-organic frameworks with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(1H-tetrazol-5-yl)aniline: Similar structure but with a different position of the tetrazole ring.
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline: Contains a methyl group on the tetrazole ring.
3-Methoxy-5-(1H-tetrazol-4-yl)aniline: Tetrazole ring attached at a different position on the aniline ring.
Uniqueness
3-Methoxy-5-(1H-tetrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-methoxy-5-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-3-6(9)2-7(4-8)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQFDWVYGLVWBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406753 |
Source
|
Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-48-3 |
Source
|
Record name | 3-methoxy-5-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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